molecular formula C29H43N3O2 B1210831 Olivoretin C CAS No. 90599-28-3

Olivoretin C

Cat. No.: B1210831
CAS No.: 90599-28-3
M. Wt: 465.7 g/mol
InChI Key: SPQULBFESHXGLU-ZVYOULDASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Olivoretin C is a natural product found in Streptomyces abikoensis and Streptomyces blastmyceticus with data available.

Scientific Research Applications

Biological Inactivity of Olivoretin C

This compound, one of the olivoretins isolated from Streptoverticillium olivoreticuli, has been studied for its biological activity. Studies have shown that this compound, along with olivoretins A and B, are biologically inactive. This inactivity is attributed to their O-methylated structure, which lacks a free hydroxyl group necessary for biological activity. In contrast, another olivoretin (D) that possesses a free hydroxyl group exhibits biological activity. This underscores the importance of the free hydroxyl group in the activity of these compounds (Horiuchi et al., 1984).

Structural Studies

The structures of olivoretin B and C were elucidated through X-ray analysis. This compound was found to be a random mixture of conformers in a 1:1 ratio. The cyclohexene ring conformation in these conformers plays a crucial role in determining the structure (Hitotsuyanagi et al., 1984).

Tumor-Promoting Activity of Derivatives

Des-O-methylthis compound, a demethylated form of this compound, has been identified as a naturally occurring compound in Streptoverticillium olivoreticuli. Its tumor-promoting activity was studied in a two-stage carcinogenesis experiment on mouse skin, showing significant activity. This highlights the potential biological effects of this compound derivatives in oncological research (Ninomiya et al., 1986).

Properties

CAS No.

90599-28-3

Molecular Formula

C29H43N3O2

Molecular Weight

465.7 g/mol

IUPAC Name

(6S,9S,14R,17R)-14-ethenyl-6-(methoxymethyl)-10,14,17-trimethyl-9,17-di(propan-2-yl)-2,7,10-triazatetracyclo[9.7.1.04,19.013,18]nonadeca-1(18),3,11(19),12-tetraen-8-one

InChI

InChI=1S/C29H43N3O2/c1-10-28(6)11-12-29(7,18(4)5)24-21(28)14-22-23-19(15-30-25(23)24)13-20(16-34-9)31-27(33)26(17(2)3)32(22)8/h10,14-15,17-18,20,26,30H,1,11-13,16H2,2-9H3,(H,31,33)/t20-,26-,28-,29+/m0/s1

InChI Key

SPQULBFESHXGLU-ZVYOULDASA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C4C(=CC(=C23)N1C)[C@@](CC[C@]4(C)C(C)C)(C)C=C)COC

SMILES

CC(C)C1C(=O)NC(CC2=CNC3=C4C(=CC(=C23)N1C)C(CCC4(C)C(C)C)(C)C=C)COC

Canonical SMILES

CC(C)C1C(=O)NC(CC2=CNC3=C4C(=CC(=C23)N1C)C(CCC4(C)C(C)C)(C)C=C)COC

90599-28-3

Synonyms

olivoretin
olivoretin A
olivoretin B
olivoretin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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